3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane is an organic compound characterized by the presence of a chloromethyl group and trifluoromethyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,1-trifluoro-4-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the chloromethylation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane involves its reactivity due to the presence of the chloromethyl and trifluoromethyl groups. These functional groups influence the compound’s chemical behavior, making it a versatile intermediate in various reactions. The chloromethyl group is particularly reactive in nucleophilic substitution reactions, while the trifluoromethyl group imparts unique electronic properties that can affect the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,1,1-trifluoropropane: Similar structure but with a shorter carbon chain.
3-(Chloromethyl)-1,1,1-trifluorobutane: Similar structure with a different carbon chain length.
3-(Chloromethyl)-1,1,1-trifluorohexane: Similar structure with a longer carbon chain.
Uniqueness
3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane is unique due to its specific carbon chain length and the presence of both chloromethyl and trifluoromethyl groups
Properties
IUPAC Name |
3-(chloromethyl)-1,1,1-trifluoro-4-methylpentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOOKNOPTUIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.